FXIa-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXIa-IN-13 is a novel compound designed as an inhibitor of activated blood coagulation factor XI (FXIa). FXIa plays a crucial role in the intrinsic pathway of blood coagulation, making it a promising target for anticoagulant therapy. Inhibiting FXIa can potentially reduce the risk of thrombotic events without significantly increasing the risk of bleeding, which is a common side effect of traditional anticoagulants .
Méthodes De Préparation
The synthesis of FXIa-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the final product in large quantities .
Analyse Des Réactions Chimiques
FXIa-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Applications De Recherche Scientifique
FXIa-IN-13 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of blood coagulation and the role of FXIa in thrombotic diseases.
Biology: Researchers use this compound to investigate the biological pathways involving FXIa and its interactions with other proteins and enzymes.
Mécanisme D'action
FXIa-IN-13 exerts its effects by selectively inhibiting the activity of FXIa. The compound binds to the active site of FXIa, preventing it from catalyzing the conversion of factor IX to its active form, factor IXa. This inhibition disrupts the intrinsic pathway of blood coagulation, reducing the formation of thrombin and ultimately preventing the formation of blood clots .
The molecular targets of this compound include the active site of FXIa and other key residues involved in its catalytic activity. The pathways affected by this compound include the intrinsic coagulation pathway and the downstream processes leading to thrombin generation and fibrin clot formation .
Comparaison Avec Des Composés Similaires
FXIa-IN-13 is unique compared to other FXIa inhibitors due to its high selectivity and potency. Similar compounds include:
Asundexian: Another FXIa inhibitor with a different chemical structure but similar mechanism of action.
Bicyclic isoquinoline derivatives: These compounds also inhibit FXIa but may have different pharmacokinetic properties and selectivity profiles.
The uniqueness of this compound lies in its specific binding affinity for FXIa and its ability to inhibit the enzyme without significantly affecting other coagulation factors. This selectivity reduces the risk of bleeding, making this compound a promising candidate for anticoagulant therapy .
Propriétés
Formule moléculaire |
C29H24ClN3O6 |
---|---|
Poids moléculaire |
546.0 g/mol |
Nom IUPAC |
4-[[(2S)-2-[4-(2-acetyl-5-chlorophenyl)-3-methoxy-6-oxopyridazin-1-yl]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H24ClN3O6/c1-17(34)22-13-10-20(30)15-23(22)24-16-26(35)33(32-28(24)39-2)25(14-18-6-4-3-5-7-18)27(36)31-21-11-8-19(9-12-21)29(37)38/h3-13,15-16,25H,14H2,1-2H3,(H,31,36)(H,37,38)/t25-/m0/s1 |
Clé InChI |
YXWHISHHLLHZOG-VWLOTQADSA-N |
SMILES isomérique |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)N(N=C2OC)C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.